(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride is a synthetic compound belonging to the piperidine class It is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 3rd position on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride typically involves the use of chiral auxiliaries to ensure the correct stereochemistry. One common method involves the diastereoselective addition of vinyl magnesium bromide to sulfinimines, which is assisted by a stereo-directing tert-butanesulfinyl group . This method provides access to structurally diverse piperidines with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chiral auxiliary methods. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various fluorinated amines and piperidine derivatives, which can be further utilized in research and industrial applications.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-3-Fluoro-1-methyl-piperidin-4-amine dihydrochloride
- (3R,4S)-3-Fluoro-N,N-dimethyl-4-piperidinamine dihydrochloride
Uniqueness
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced selectivity and binding affinity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H13Cl2FN2 |
---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
(3R,4S)-4-fluoropiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H/t4-,5+;;/m0../s1 |
InChI-Schlüssel |
GHIVXOFIOITYEP-YAQRUTEZSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@H]1F)N.Cl.Cl |
Kanonische SMILES |
C1CNCC(C1F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.